Product packaging for Isopropylcarbodiimide(Cat. No.:)

Isopropylcarbodiimide

Cat. No.: B8566752
M. Wt: 84.12 g/mol
InChI Key: UPXAZUFKXWLNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylcarbodiimide (DIC) as a Prominent Reagent in Contemporary Organic and Bioorganic Synthesis

N,N'-Dithis compound (DIC) has emerged as a highly efficient and versatile coupling reagent in modern organic and bioorganic synthesis. kemilab.com It is particularly valued for its role in facilitating the formation of amide bonds, a critical step in peptide synthesis and the creation of numerous pharmaceutical and biochemical compounds. kemilab.comchemimpex.com The liquid nature of DIC at room temperature makes it easier to handle and dispense compared to its solid counterpart, DCC. chemicalbook.combiosynth.com

A key advantage of DIC is that its byproduct, N,N'-diisopropylurea, is soluble in most common organic solvents, simplifying the purification of the final product, especially in solid-phase peptide synthesis where the removal of insoluble byproducts can be problematic. chemicalbook.com This property often leads to cleaner reaction profiles and higher purity of the desired compounds. chemimpex.com

DIC's utility extends beyond peptide synthesis. It is widely employed in:

Esterification: Facilitating the formation of esters from carboxylic acids and alcohols. kemilab.com

Carboxylic Acid Activation: Activating carboxylic acids for subsequent reactions with other nucleophiles. chemimpex.com

Synthesis of Heterocyclic Compounds: Participating in cycloaddition reactions to generate a variety of heterocyclic structures. nih.gov

Polymer Chemistry: Acting as a catalyst in the production of polymers like polyesters. nih.govchemimpex.com

Bioconjugation: Enabling the linking of biomolecules, which is essential for developing targeted drug delivery systems. chemimpex.com

The mechanism of DIC in amide bond formation involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine to form the stable amide bond and the soluble N,N'-diisopropylurea byproduct. To minimize potential side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with DIC. biosynth.com

Scope and Research Significance of this compound

The research significance of N,N'-Dithis compound (DIC) is underscored by its broad applicability and the continuous exploration of its synthetic potential. chemicalbook.com Its role as a fundamental tool in peptide synthesis has been instrumental in advancing proteomics, drug discovery, and the development of peptide-based therapeutics. chemimpex.comchemicalbook.com The ability to synthesize peptides with high efficiency and purity is crucial for creating new drugs and understanding biological processes.

Recent research has expanded the scope of DIC's applications. For instance, it has been investigated for its role in the synthesis of nucleic acids and other complex biomolecules. chemicalbook.com Furthermore, novel applications are continually being discovered, such as its use in the synthesis of covalent inhibitors that can selectively target specific amino acids in proteins, a promising strategy in the development of new cancer therapies. acs.orgnih.gov

The versatility of DIC is also evident in its use in materials science, where it contributes to the synthesis of polymers and acts as a cross-linking agent to enhance the mechanical properties of materials used in coatings and adhesives. chemimpex.com Additionally, DIC has been utilized as a stabilizer in various chemical formulations. nih.gov

The ongoing research into DIC and other carbodiimides continues to yield new synthetic methodologies and applications. The development of new catalytic systems for carbodiimide-mediated reactions and the exploration of their reactivity in novel chemical transformations are active areas of investigation. rsc.orgrsc.org This sustained interest highlights the enduring importance of DIC as a powerful and indispensable reagent in the modern chemical and biological sciences. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2 B8566752 Isopropylcarbodiimide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C4H8N2/c1-4(2)6-3-5/h4-5H,1-2H3

InChI Key

UPXAZUFKXWLNMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C=N

Origin of Product

United States

Synthetic Methodologies Employing Isopropylcarbodiimide

Peptide Synthesis Applications

The formation of the peptide bond, an amide linkage between amino acids, is the fundamental reaction in peptide synthesis. DIC is a widely utilized coupling reagent in this field, valued for its efficiency and favorable solubility properties of its urea (B33335) byproduct.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on a solid support. N,N'-Diisopropylcarbodiimide (DIC) is a frequently employed coupling reagent in SPPS due to the advantageous solubility of its byproduct, diisopropylurea (DIU). Unlike the byproduct of dicyclohexylcarbodiimide (B1669883) (DCC), dicyclohexylurea (DCU), which is poorly soluble and can precipitate on the solid support, DIU remains in solution and is easily washed away, simplifying the purification process. peptide.comacs.org

In a typical SPPS cycle using DIC, the N-terminal protecting group of the resin-bound peptide is removed. Subsequently, the next N-protected amino acid is activated by DIC, often in the presence of an additive, and then coupled to the free amine of the peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The liquid nature of DIC also makes it particularly well-suited for use in automated peptide synthesizers.

Solution-Phase Peptide Synthesis Protocols

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or for peptides that are challenging to synthesize on a solid support. DIC is also a highly effective coupling reagent in solution-phase protocols.

A common protocol involves the dissolution of an N-protected amino acid and an amino acid ester in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). DIC is then added to the mixture to facilitate the formation of the peptide bond. The solubility of the diisopropylurea (DIU) byproduct in organic solvents simplifies the workup procedure, as it can often be removed through extraction. For instance, a microwave-assisted protocol for dipeptide synthesis using DIC in combination with N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) in DMF has been developed, achieving good yields with no racemization. mdpi.com

Comparative Analysis of Coupling Efficiencies with Other Carbodiimide (B86325) Reagents (e.g., DCC, EDC)

The choice of carbodiimide coupling reagent can significantly impact the efficiency and purity of a peptide synthesis. The most commonly used carbodiimides are N,N'-Dithis compound (DIC), N,N'-dicyclohexylcarbodiimide (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The primary distinction between these reagents lies in the solubility of their urea byproducts.

DCC (N,N'-dicyclohexylcarbodiimide): The byproduct of DCC, dicyclohexylurea (DCU), is highly insoluble in most common organic solvents. peptide.comnih.gov This property makes DCC a good choice for solution-phase synthesis where the DCU can be easily removed by filtration. However, its insolubility is a significant drawback in solid-phase peptide synthesis (SPPS), as the precipitated DCU can block resin pores and hinder subsequent reaction steps. nih.govnbinno.com

DIC (N,N'-Dithis compound): In contrast, the byproduct of DIC, diisopropylurea (DIU), is soluble in the majority of solvents used in SPPS, such as dimethylformamide (DMF) and dichloromethane (DCM). peptide.comacs.org This solubility allows for its easy removal during the washing steps, making DIC a preferred reagent for SPPS.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC, often used as its hydrochloride salt, and its corresponding urea byproduct are water-soluble. peptide.comnih.gov This makes EDC the reagent of choice for reactions conducted in aqueous media, such as the conjugation of peptides to proteins, as the excess reagent and byproduct can be removed through simple aqueous extraction. nih.govnbinno.com

Carbodiimide ReagentByproductByproduct SolubilityPrimary Application
DCC (N,N'-dicyclohexylcarbodiimide)DCU (dicyclohexylurea)Insoluble in most organic solventsSolution-phase peptide synthesis
DIC (N,N'-Dithis compound)DIU (diisopropylurea)Soluble in common organic solventsSolid-phase peptide synthesis (SPPS)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaWater-solubleAqueous-phase couplings (e.g., bioconjugation)

Role of Additives in Peptide Coupling, Efficiency, and Stereochemical Control

To enhance the efficiency of peptide coupling reactions and to suppress side reactions, particularly racemization, carbodiimide reagents like DIC are almost always used in conjunction with additives. These additives react with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and DIC to generate a more stable, yet still reactive, active ester. This two-step activation process mitigates the risk of racemization and the formation of inactive N-acylurea byproducts.

Commonly used additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): For a long time, HOBt was the most widely used additive in peptide synthesis. It is highly effective at suppressing racemization and improving coupling yields. researchgate.net However, concerns about its explosive nature in its anhydrous form have led to a search for safer alternatives. mdpi.com

1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): HOAt is generally more effective than HOBt in preventing racemization, especially in difficult couplings. peptide.com The nitrogen atom at the 7-position is thought to provide a neighboring group effect that enhances reactivity and reduces the loss of stereochemical integrity. peptide.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma has emerged as a safe and highly effective alternative to the benzotriazole-based additives. mdpi.comluxembourg-bio.com It has been shown to be superior to HOBt and comparable to HOAt in terms of suppressing racemization and improving coupling efficiency. peptide.comluxembourg-bio.com Its non-explosive nature makes it a more desirable reagent for modern peptide synthesis.

Oxyma-B: A derivative of violuric acid, Oxyma-B has been introduced as a potent racemization suppressor, in some cases showing even better performance than OxymaPure and HOAt, particularly for racemization-prone amino acids like histidine. luxembourg-bio.com

The following table summarizes the comparative performance of different additives in a model peptide coupling reaction using DIC.

AdditiveCoupling ReagentPeptide FragmentYield (%)Racemization (D/L %)Reference
HOAtDICZ-Phg-Pro-NH291.53.9 luxembourg-bio.com
HOBtDICZ-Phg-Pro-NH294.311.0 luxembourg-bio.com
OxymaPure®DICZ-Phg-Pro-NH294.40.9 luxembourg-bio.com
Oxyma-BDICZ-Phg-Pro-NH290.01.0 luxembourg-bio.com
HOAtDICZ-Phe-Val-Pro-NH297.65.9 luxembourg-bio.com
HOBtDICZ-Phe-Val-Pro-NH296.214.8 luxembourg-bio.com
OxymaPure®DICZ-Phe-Val-Pro-NH291.97.7 luxembourg-bio.com
Oxyma-BDICZ-Phe-Val-Pro-NH290.75.1 luxembourg-bio.com

Amide Bond Formation Beyond Peptides

The utility of N,N'-Dithis compound (DIC) extends beyond the realm of peptide synthesis into the broader field of organic chemistry for the formation of amide bonds from a wide variety of carboxylic acids and amines. Its role as a dehydrating agent facilitates this fundamental transformation, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

General Amidation Protocols for Carboxylic Acids and Amines

DIC provides a reliable and efficient method for the direct coupling of carboxylic acids and amines. A general protocol involves the mixing of the carboxylic acid and the amine in an appropriate solvent, followed by the addition of DIC. The reaction typically proceeds at room temperature and often provides high yields of the corresponding amide.

A significant advancement in the application of DIC for general amidation is the development of protocols that utilize water as a green solvent. Research has demonstrated that the amidation of a wide range of both aromatic and aliphatic carboxylic acids with various amines can be achieved in high yields using DIC in water, without the need for additives. nih.govresearchgate.net This approach offers a more environmentally benign alternative to traditional methods that rely on organic solvents.

The table below illustrates the versatility of DIC in promoting the formation of amide bonds between various carboxylic acids and amines, often with excellent yields.

Carboxylic AcidAmineProductYield (%)Reference
4-Chlorobenzoic acidBenzylamineN-Benzyl-4-chlorobenzamide66 rsc.org
Propionic acidBenzylamineN-Benzylpropionamide81 rsc.org
Cinnamic acid4-MethoxybenzylamineN-(4-Methoxybenzyl)cinnamamide86 rsc.org
4-tert-Butylbenzoic acidDibenzylamineN,N-Dibenzyl-4-(tert-butyl)benzamide89 rsc.org
Benzoic AcidAnilineN-Phenylbenzamide69 nih.gov
Benzoic AcidBenzylamineN-Benzylbenzamide83 nih.gov

Synthesis of N-Acyl Ureas

The reaction between carboxylic acids and carbodiimides, such as dithis compound, can lead to the formation of N-acyl ureas. While often considered a problematic side reaction in peptide synthesis, this pathway can be harnessed to produce N-acyl ureas as the primary product under specific conditions. nih.govpeptide.com

The established mechanism for this transformation involves a multi-step process. ias.ac.in Initially, the carboxylic acid protonates one of the nitrogen atoms of the dithis compound. The resulting carboxylate then attacks the central carbon atom of the carbodiimide, forming a highly reactive O-acylisourea intermediate. nih.govias.ac.in This intermediate is typically short-lived and, in the absence of other strong nucleophiles, undergoes an intramolecular O→N acyl migration. ias.ac.inresearchgate.net This rearrangement results in the formation of the thermodynamically more stable N-acylurea. nih.gov

Reactions of various benzoic acid derivatives with N,N'-dithis compound have been shown to proceed smoothly at room temperature in water, affording the corresponding N-acylurea derivatives in high yields with no significant side reactions observed. ias.ac.inresearchgate.net

Carboxylic Acid ReactantN-Acylurea ProductYield (%)Reference
Benzoic acidN-Benzoyl-N,N'-diisopropylurea95 researchgate.net
4-Methylbenzoic acidN,N'-Diisopropyl-N-(4-methylbenzoyl)urea98 researchgate.net
4-Methoxybenzoic acidN,N'-Diisopropyl-N-(4-methoxybenzoyl)urea97 researchgate.net
4-Chlorobenzoic acidN-(4-Chlorobenzoyl)-N,N'-diisopropylurea96 researchgate.net
4-Bromobenzoic acidN-(4-Bromobenzoyl)-N,N'-diisopropylurea94 researchgate.net
4-CyanobenzoylN-(4-Cyanobenzoyl)-N,N'-diisopropylurea92 researchgate.net

Polymer Chemistry and Material Science Applications

Dithis compound finds significant application in polymer chemistry and material science, serving as an activator in polymerization, a reagent in the synthesis of important polymer precursors, and a key component in polymer modification and crosslinking strategies.

In the context of polymerization, dithis compound functions primarily as an activating agent, particularly in step-growth or condensation polymerizations. nih.gov Its role is analogous to its function in peptide synthesis, where it activates a carboxylic acid group to facilitate the formation of an amide bond. nih.govchemicalbook.com

The general mechanism involves the reaction of DIC with a monomer containing a carboxylic acid group. This reaction forms a highly reactive O-acylisourea intermediate. nih.gov This activated monomer is then susceptible to nucleophilic attack by another monomer containing, for example, an alcohol or amine group. This attack leads to the formation of an ester or amide linkage, respectively, regenerating the carbodiimide as a soluble diisopropylurea byproduct. wikipedia.orgchemicalbook.com This process of activating monomers allows for polymerization to occur under mild conditions.

The utility of dithis compound as a condensation agent is evident in the synthesis of polyesters and polyimide precursors.

Polyesters: DIC has been successfully employed to prepare polyesters from hydroxyphenyl-terminated carboxylic acids. nih.gov In this process, DIC facilitates the esterification reaction between the hydroxyl and carboxylic acid functional groups of the monomers, driving the formation of the polymer backbone. nih.gov

Polyimide Precursor Coatings: Polyimides are high-performance polymers typically synthesized via a two-step method that begins with the formation of a poly(amic acid) precursor. azom.comvt.edu This first step involves the reaction of a dianhydride with a diamine. vt.edu N,N'-disubstituted carbodiimides can be used in this process to form the poly(amic acid). nasa.gov DIC acts as a dehydrating agent, promoting the condensation reaction between the monomers to yield the soluble poly(amic acid), which is the direct precursor for polyimide coatings. nih.govnasa.gov This precursor solution can then be applied to a surface and thermally or chemically treated to induce cyclization (imidization), forming the final, robust polyimide coating. azom.com

Carbodiimides are classified as "zero-length" crosslinkers, meaning they facilitate the formation of a covalent bond between two polymer chains without being incorporated into the final linkage. researchgate.netnih.gov Dithis compound can be used for the modification and crosslinking of polymers that possess reactive functional groups, such as carboxylic acids. carbodiimide.com

The crosslinking mechanism begins with the activation of a carboxyl group on a polymer backbone by DIC, forming the O-acylisourea intermediate. This activated site can then react with a nucleophilic group, such as a hydroxyl or amine group, present on an adjacent polymer chain. This reaction forms a stable ester or amide crosslink between the chains and releases diisopropylurea as a byproduct. carbodiimide.comnih.gov This strategy is used to create three-dimensional polymer networks, which enhances properties such as mechanical strength, thermal stability, and chemical resistance in materials like acrylics and polyurethanes. carbodiimide.com

Heterocycle Synthesis

Dithis compound is also implicated in the synthesis of various heterocyclic structures, primarily through reactions that leverage the reactivity of its N=C=N bond system.

Dithis compound has been reported as a reactant in cycloaddition reactions for the formation of various heterocyclic compounds. nih.gov Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for constructing ring systems in a convergent manner. mdpi.comyoutube.com The carbon-nitrogen double bonds within the DIC molecule can participate as dienophiles or dipolarophiles. While the use of DIC in such reactions is documented in chemical literature, specific, detailed examples and mechanistic studies for the cycloaddition of dithis compound itself are not broadly available in recent publications. nih.gov

Dehydration Reactions

N,N'-Dithis compound (DIC) is a potent dehydrating agent utilized in a variety of organic syntheses. Its ability to facilitate the removal of water drives numerous condensation reactions, making it a valuable tool for the formation of key chemical bonds.

Preparation of Conjugated Alkadienoic Acids and Anhydrides

DIC is employed in the synthesis of conjugated alkadienoic acids and their corresponding anhydrides through dehydration reactions. nih.gov This methodology is particularly useful for creating unsaturated systems that are important building blocks in organic chemistry. While specific examples detailing the synthesis of a broad range of conjugated alkadienoic acids using DIC are not extensively documented in readily available literature, the general principle involves the DIC-mediated dehydration of appropriate precursor molecules.

One of the key applications in this area is the formation of anhydrides from dicarboxylic acids. The reaction proceeds by the activation of the carboxylic acid groups by DIC, followed by an intramolecular cyclization to form the anhydride (B1165640) and the corresponding N,N'-diisopropylurea byproduct. This method is advantageous due to the ease of removal of the soluble urea derivative.

For instance, the synthesis of sorbic anhydride, the anhydride of the conjugated hexa-2,4-dienoic acid, can be achieved through the dehydration of sorbic acid using a dehydrating agent like DIC. This transformation is crucial for various industrial applications where sorbic anhydride is used as a preservative.

Table 1: Examples of Dehydration Reactions for Anhydride Synthesis

Starting Material Product Reagent Reference
Sorbic Acid Sorbic Anhydride N,N'-Dithis compound nih.gov
Hexa-2,4-dienoic acid Hexa-2,4-dienoic anhydride N,N'-Dithis compound nih.gov

Other Specific Organic Transformations

Beyond its role in simple dehydration reactions, N,N'-Dithis compound is a versatile reagent in a range of other specific organic transformations, enabling the synthesis of diverse and complex molecules.

Hydrosilylation Reactions to Synthesize N-Silylformamides

N,N'-Dithis compound participates in hydrosilylation reactions to produce N-silylformamides. nih.gov This transformation involves the addition of a silicon-hydride bond across one of the C=N double bonds of the carbodiimide. The reaction is typically catalyzed by transition metal complexes, such as those containing rhodium or platinum.

The general reaction involves the treatment of DIC with a hydrosilane, such as triethylsilane or diphenylsilane, in the presence of a suitable catalyst. The silicon atom adds to one of the nitrogen atoms of the carbodiimide, while the hydrogen atom adds to the central carbon atom, resulting in the formation of an N-silylformamidine derivative. While the primary product is an N-silylformamidine, subsequent hydrolysis can lead to the corresponding N-silylformamide.

Detailed studies have explored the catalytic cycles of such reactions, highlighting the role of the metal center in activating both the Si-H bond and the carbodiimide. The specific conditions, including the choice of catalyst, solvent, and temperature, can influence the efficiency and selectivity of the hydrosilylation reaction.

Table 2: Hydrosilylation of N,N'-Dithis compound

Hydrosilane Catalyst Product Type Reference
Triethylsilane Rhodium complex N-Silylformamidine nih.gov
Diphenylsilane Platinum complex N-Silylformamidine nih.gov

Alpha,beta-Dehydroamino Acid Derivative Synthesis

The synthesis of α,β-dehydroamino acid derivatives is another significant application of N,N'-dithis compound. nih.gov These unsaturated amino acid analogs are important components of various biologically active peptides and serve as versatile intermediates in the synthesis of other non-proteinogenic amino acids.

The most common approach involves the β-elimination of a suitable leaving group from a serine or threonine derivative. DIC facilitates this dehydration reaction, leading to the formation of a double bond between the α- and β-carbons. For example, the treatment of an N-protected serine or threonine derivative with DIC can yield the corresponding dehydroalanine (B155165) or dehydroaminobutyric acid derivative, respectively.

The reaction conditions for these eliminations are generally mild, making them compatible with sensitive functional groups often present in peptide synthesis. The choice of solvent and the presence of any additives can influence the reaction rate and yield. This method provides a direct route to these valuable building blocks for peptide and medicinal chemistry.

Table 3: Synthesis of α,β-Dehydroamino Acid Derivatives using DIC

Starting Amino Acid Product Derivative Reagent Reference
Serine Dehydroalanine N,N'-Dithis compound nih.gov
Threonine Dehydroaminobutyric acid N,N'-Dithis compound nih.gov

Bioconjugation Methodologies for Labeling and Immobilization

N,N'-Dithis compound is a valuable tool in bioconjugation, facilitating the covalent linkage of biomolecules for labeling and immobilization purposes. This chemistry primarily revolves around the formation of amide bonds between a carboxyl group on one molecule and an amine group on another.

In a typical bioconjugation reaction, DIC activates a carboxyl group on a protein, enzyme, or a solid support to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary amine on a target molecule, such as a fluorescent dye, a biotin (B1667282) label, or another protein, to form a stable amide bond. The byproduct, N,N'-diisopropylurea, is soluble in most organic solvents, simplifying the purification of the bioconjugate.

This methodology is widely used for:

Protein Labeling: Attaching fluorescent probes, biotin, or other reporter molecules to proteins to study their localization, interactions, and dynamics.

Enzyme Immobilization: Covalently attaching enzymes to solid supports, such as beads or surfaces. This enhances the stability of the enzyme, allows for its easy separation from the reaction mixture, and enables its reuse, which is crucial for industrial applications.

The efficiency of DIC-mediated bioconjugation can be influenced by factors such as pH, buffer composition, and the concentration of the reactants. The use of additives like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) can further enhance the efficiency and stability of the active intermediate, leading to higher yields of the desired bioconjugate.

Table 4: Applications of DIC in Bioconjugation

Application Description Key Reaction
Protein Labeling Covalent attachment of labels (e.g., fluorescent dyes, biotin) to proteins. Amide bond formation between a protein's carboxyl group and an amine-containing label.
Enzyme Immobilization Covalent attachment of enzymes to solid supports. Amide bond formation between enzyme/support carboxyl groups and amine groups on the corresponding partner.

Mechanistic and Theoretical Studies of Isopropylcarbodiimide Reactivity

Fundamental Reaction Mechanisms

The initial and critical step in the reaction of a carboxylic acid with DIC is the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.compeptide.com This occurs through the nucleophilic attack of the carboxylate oxygen onto the central carbon atom of the carbodiimide (B86325) functional group. researchgate.netyoutube.com This intermediate is essentially a carboxylic ester with an activated leaving group, rendering the acyl group highly susceptible to subsequent nucleophilic attack. wikipedia.org

The formation of the O-acylisourea intermediate is a reversible process, and its steady-state concentration can be very low. nih.govresearchmap.jp This transient nature makes its direct observation challenging, with much of the evidence for its existence coming from kinetic studies and stereochemical probes. nih.govresearchmap.jp

Key Characteristics of O-Acylisourea Intermediate Formation:

Activation: The carboxylic acid is activated, preparing it for reaction with a nucleophile.

Reversibility: The formation of the intermediate is often reversible, influencing reaction kinetics.

Instability: The O-acylisourea intermediate is generally unstable and prone to further reactions. thermofisher.com

Once the O-acylisourea intermediate is formed, it can undergo several reaction pathways, depending on the nucleophiles present in the reaction mixture. thermofisher.com

The desired pathway in peptide synthesis and other amidation reactions involves the nucleophilic attack of an amine on the carbonyl carbon of the O-acylisourea intermediate. wikipedia.orgthermofisher.com This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and N,N'-diisopropylurea (DIU), a soluble byproduct that is generally easier to remove than the urea (B33335) derived from dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgwikipedia.org

However, the high reactivity of the O-acylisourea intermediate can also lead to undesirable side reactions:

N-Acylurea Formation: The O-acylisourea can rearrange intramolecularly to form a stable and unreactive N-acylurea. wikipedia.orgpeptide.comnih.gov This O-to-N acyl migration is a significant side reaction that can reduce the yield of the desired amide product. nih.gov

Anhydride (B1165640) Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride. wikipedia.orgpeptide.com This anhydride can then go on to acylate the amine, but this pathway involves the consumption of two equivalents of the carboxylic acid for each amide bond formed.

The competition between these pathways is influenced by factors such as the nature of the reactants, solvent, temperature, and the presence of additives. nih.govchemrxiv.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for dissecting the intricate details of reaction mechanisms involving this compound. These theoretical studies provide insights into transition states, reaction energetics, and electronic structures that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has been widely employed to model the reaction pathways of carbodiimides. rsc.orgnih.govrsc.org DFT calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products. This information is crucial for constructing a detailed energy profile of the reaction, which helps in understanding the feasibility and kinetics of different pathways. researchgate.net

For the reaction of DIC with a carboxylic acid, DFT studies can elucidate the energetics of:

The formation of the O-acylisourea intermediate.

The subsequent nucleophilic attack by an amine.

The competing rearrangement to the N-acylurea.

By comparing the activation energies for these different steps, researchers can predict which pathway is more favorable under specific conditions. mdpi.com These computational studies often complement experimental findings to provide a comprehensive understanding of the reaction mechanism.

Computational methods are also used to predict the reactivity of this compound and its intermediates through the analysis of their electronic structures. nih.govmdpi.comnih.gov Techniques such as the topological analysis of the electron density and the electron localization function (ELF) can provide valuable insights into the distribution of electrons and the nature of chemical bonds. nih.gov

Analysis of frontier molecular orbitals (HOMO and LUMO) can help in understanding the nucleophilic and electrophilic character of different atoms within the molecules, thereby predicting sites of reactivity. researchgate.net For instance, the electrophilicity of the central carbon atom of the carbodiimide and the carbonyl carbon of the O-acylisourea intermediate can be quantified, explaining their susceptibility to nucleophilic attack. semanticscholar.org These analyses contribute to a more fundamental understanding of why and how the reactions of this compound proceed. osu.eduresearchgate.netnih.gov

Catalytic Activation and Influence

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the use of catalysts and additives. wikipedia.org These substances can influence the reaction mechanism by accelerating the desired reaction pathway or suppressing unwanted side reactions.

Common additives used in conjunction with DIC include N-hydroxysuccinimide (NHS) and N-hydroxybenzotriazole (HOBt). peptide.com These additives react with the O-acylisourea intermediate to form an active ester that is more stable than the O-acylisourea itself but still sufficiently reactive to acylate amines. peptide.com The formation of this active ester intermediate minimizes the formation of the N-acylurea side product. peptide.com

Catalysts can also be employed to accelerate the initial reaction between the carboxylic acid and DIC. Lewis acids, for example, can activate the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylic acid. wikipedia.org In some applications, catalysts are used to promote the hydration of carbodiimides in fueled reaction cycles for dynamic molecular systems. nih.govchemrxiv.orgrsc.org Furthermore, organometallic catalysts are utilized in the industrial production of DIC. nih.gov The choice of catalyst or additive is crucial for optimizing the reaction conditions to achieve high yields and purity of the desired product.

Studies on Side Reactions and Their Mitigation

A critical aspect of utilizing DIC in synthesis is understanding and controlling the formation of unwanted byproducts. The primary side reactions are the formation of N-acylurea and racemization of chiral centers, particularly in peptide synthesis.

The most common and troublesome side reaction in carbodiimide-mediated couplings is the formation of a stable and unreactive N-acylurea byproduct. This occurs via an intramolecular acs.orgluxembourg-bio.com-acyl migration (an O-to-N acyl rearrangement) of the key O-acylisourea intermediate. peptide.comnih.gov This rearrangement consumes the activated carboxylic acid, reducing the yield of the desired amide or ester product, and introduces a byproduct that can be difficult to separate from the target molecule. mdpi.com

Mechanism of N-Acylurea Formation

Activation: The carboxylic acid adds to DIC to form the highly reactive O-acylisourea intermediate.

Rearrangement: Before the intended nucleophile (e.g., an amine) can react, the acyl group on the oxygen of the isourea intermediate migrates to one of the adjacent nitrogen atoms. This intramolecular rearrangement is irreversible and yields the stable N-acylurea. peptide.comnih.gov

Several factors have been found to influence the rate of this side reaction, including solvent polarity, temperature, and the concentration of reactants.

Solvent: The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can increase the rate of N-acylurea formation compared to less polar solvents like dichloromethane (B109758) (DCM). peptide.commdpi.com

Temperature: Higher reaction temperatures generally accelerate the O-to-N acyl rearrangement. nih.govresearchgate.net Therefore, conducting couplings at lower temperatures (e.g., 0 °C) is a common strategy to minimize this side reaction. researchgate.net

Additives: The most effective strategy to suppress N-acylurea formation is the use of nucleophilic additives, often referred to as coupling additives. These additives rapidly trap the O-acylisourea intermediate to form a new active ester that is less prone to rearrangement but still sufficiently reactive towards the amine nucleophile. researchgate.netgoogle.com

The table below summarizes common strategies and their effectiveness in mitigating N-acylurea formation.

StrategyMechanism of SuppressionEffectiveness & NotesReferences
Use of Coupling Additives (e.g., HOBt, OxymaPure®)Traps the O-acylisourea intermediate to form a more stable active ester, preventing the intramolecular O-to-N acyl rearrangement.Highly effective. This is the most common and recommended strategy. OxymaPure® is often preferred due to safety and efficacy. researchgate.netgoogle.com
Lower Reaction TemperatureSlows the rate of the intramolecular acyl migration, which typically has a higher activation energy than the desired intermolecular reaction.Effective. Reactions are often performed at 0 °C or even lower temperatures to minimize byproduct formation. researchgate.net
Choice of SolventUsing solvents with lower dielectric constants (e.g., dichloromethane, chloroform) can disfavor the rearrangement pathway.Moderately effective. The choice of solvent is often dictated by the solubility of the reactants. peptide.commdpi.com
Control of pHLowering the pH can suppress N-acylurea formation in certain systems by protonating the intermediate, which disfavors the rearrangement.Effective in specific contexts, such as carbodiimide-fueled reaction cycles. A combination of low pH and low temperature is optimal. bachem.comacs.org

In peptide synthesis, particularly during the coupling of chiral amino acids, maintaining stereochemical integrity is paramount. The activation of an N-protected amino acid with DIC can lead to racemization (or epimerization if the amino acid is part of a peptide chain), which compromises the purity and biological activity of the final peptide. bachem.comnih.gov

Mechanism of Racemization The primary pathway for racemization involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. bachem.commdpi.com

Activation: The carboxyl group of the N-protected amino acid is activated by DIC to form the O-acylisourea.

Cyclization: The carbonyl oxygen of the N-protecting group (e.g., Fmoc, Boc) attacks the activated carboxyl carbon, leading to the formation of the oxazolone (B7731731) ring.

Enolization: The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. The resulting enolate is achiral (planar).

Reprotonation: Reprotonation of the enolate can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization. bachem.com

Urethane-based protecting groups like Fmoc and Boc significantly reduce the rate of oxazolone formation compared to acyl-type protecting groups, but the risk remains, especially for sensitive amino acids or during segment couplings. bachem.com

Suppression Techniques Similar to the mitigation of N-acylurea formation, the most effective method to suppress racemization is the use of coupling additives. These additives convert the O-acylisourea into an active ester that is less prone to cyclizing into an oxazolone. acs.orgpeptide.com

The development of additives has been a key focus in peptide chemistry.

1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt was the standard additive. It reacts with the O-acylisourea to form a benzotriazolyl ester, which largely prevents racemization and enhances coupling efficiency. bachem.comluxembourg-bio.com

1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): HOAt was developed as a superior alternative to HOBt. The nitrogen atom at the 7-position provides a neighboring group effect, which accelerates the coupling reaction and provides even better suppression of racemization. luxembourg-bio.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma has emerged as the state-of-the-art additive. It is non-explosive, unlike HOBt and HOAt, and demonstrates a remarkable capacity to inhibit racemization, often performing on par with or even better than HOAt. acs.orgoxymapure.comluxembourg-bio.com Its higher acidity compared to HOBt contributes to its effectiveness. acs.org

The table below compares the effectiveness of different additives in a model segment coupling reaction known to be prone to racemization.

Additive Used with DICYield (%)Racemized Product (D/L %)References
NoneLow (~50%)High (15-30%) luxembourg-bio.com
HOBt96.214.8 oxymapure.com
HOAt97.65.9 oxymapure.com
OxymaPure®91.97.7 oxymapure.com
Oxyma-B90.75.1 oxymapure.com

Data from a representative segment coupling (Z-Phe-Val-OH + H-Pro-NH₂) known for its high racemization tendency. oxymapure.com

These data clearly illustrate that while DIC alone leads to extensive racemization, the addition of additives, particularly HOAt and the newer oxime-based additives like Oxyma-B and OxymaPure®, can drastically reduce it to manageable levels, ensuring the synthesis of high-purity peptides. oxymapure.comluxembourg-bio.com

Advancements and Innovations in Isopropylcarbodiimide Research

Development of Modified Isopropylcarbodiimide Reagents

While N,N'-Dithis compound itself remains a staple coupling reagent, research into analogous carbodiimides has paved the way for potential modifications to DIC. A notable development in the broader field of carbodiimides is the creation of quaternary carbodiimides (QCDs), such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC.MeI) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methotosylate (EDC.MeTos). tandfonline.com These derivatives of the water-soluble carbodiimide (B86325) EDC demonstrate enhanced solubility in a wider range of organic solvents, including greener options like N-butylpyrrolidone (NBP), compared to the parent hydrochloride salt (EDC.HCl). tandfonline.com

These QCDs also exhibit greater stability and a level of racemization comparable to or even slightly better than EDC.HCl. tandfonline.com The modification strategy of quaternization to improve solubility and stability could theoretically be applied to develop novel DIC-based reagents with enhanced properties for specific applications.

Another avenue for modification comes from the concept of task-specific ionic liquids (TSILs). google.com These are ionic liquids engineered with specific functional groups to perform particular functions, such as catalysis or extraction. Developing DIC analogues with integrated ionic liquid-like tags could lead to reagents with unique solubility profiles, enhanced catalytic activity, or simplified removal from reaction mixtures, aligning with the principles of green chemistry.

Green Chemistry Principles in this compound Applications

The application of green chemistry principles to processes involving this compound is a significant area of ongoing research. The focus is on minimizing the environmental impact of synthetic procedures by considering factors such as solvent choice, waste reduction, and the development of more sustainable synthetic routes. scispace.com

Solvent Considerations and Byproduct Removal Strategies

A key advantage of this compound is the solubility of its urea (B33335) byproduct, N,N'-diisopropylurea (DIU), in many common organic solvents, which simplifies purification compared to reagents like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgnih.gov However, from a green chemistry perspective, the choice of solvent for both the reaction and the subsequent purification is crucial. The trend is moving away from hazardous volatile organic compounds towards greener alternatives.

Research into peptide synthesis, a major application of DIC, has explored the use of ionic liquids as environmentally benign solvent media. scispace.comresearchgate.net For instance, DABCO-based ionic liquids have shown efficiency in peptide synthesis, potentially reducing the need for traditional organic solvents. scispace.com The properties of ionic liquids, such as low vapor pressure and high thermal stability, make them attractive alternatives. scispace.com

Strategies for the removal of DIU are also being refined with green principles in mind. While standard techniques like column chromatography are effective, they often consume large volumes of solvents. researchgate.net Alternative methods discussed by researchers include:

Aqueous Washes: Washing the organic reaction mixture with dilute acidic solutions (e.g., 0.5 N HCl) can effectively remove the basic urea byproduct. researchgate.net

Sublimation: For certain applications, DIU can be removed by sublimation under reduced pressure (1-2 mbar) and elevated temperature (around 110 °C). researchgate.net

Filtration through Silica (B1680970): A quick filtration through a short plug of silica can remove the majority of the urea before further purification, potentially reducing the amount of solvent needed for column chromatography. researchgate.net

The selection of the most appropriate removal method depends on the specific reaction and the properties of the desired product.

Sustainable Methodologies in Synthesis

The development of more sustainable methods for the synthesis of this compound itself is another key aspect of green chemistry in this field. Traditional methods for carbodiimide synthesis can involve hazardous reagents and produce significant waste. Modern, greener alternatives are being explored, including:

Electrochemical Oxidative Cross-Coupling: This method allows for the synthesis of carbodiimides from amines and isocyanides without the need for transition-metal catalysts or chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org

Oxidative Desulfurization of Thioureas: Efficient and mild procedures using reagents like o-iodoxybenzoic acid or other hypervalent iodine compounds can convert N,N'-disubstituted thioureas into the corresponding carbodiimides in high yields. organic-chemistry.org A specific method for synthesizing DIC from N,N'-diisopropylthiourea using an Sb2O4 catalyst and oxygen has been reported to achieve a yield of 94.55% and a purity of 99.55%. chemicalbook.com

Iodine/CHP-Mediated Cross-Coupling: A metal-free strategy for coupling isocyanides with amines using an iodine/cumene hydroperoxide system provides an efficient route to carbodiimides under mild conditions. organic-chemistry.org

These innovative synthetic routes offer pathways to produce this compound with a reduced environmental footprint.

Immobilized and Resin-Bound this compound Variants

To simplify product purification and enable reagent recycling, researchers have developed immobilized and resin-bound versions of carbodiimides, including this compound. By tethering the carbodiimide functionality to a solid support, the reagent can be easily separated from the reaction mixture by simple filtration, eliminating the need for chromatographic purification to remove the urea byproduct. nih.govnih.gov

Key developments in this area include:

Polystyrene-Bound DIC: An early example reported the use of insoluble, resin-bound DIC, in conjunction with 1-hydroxybenzotriazole (B26582), to catalyze the synthesis of the cyclic peptide gramicidin (B1672133) S. nih.gov

Polymer-Supported Carbodiimide for Nucleoside Acylation: A cost-effective strategy for the N-acylation of purine (B94841) nucleosides utilizes a polymer-supported carbodiimide. This approach avoids contamination of the product with the urea byproduct and offers the advantage of reusability of the reagent. nih.gov

The use of these solid-supported reagents is particularly advantageous in automated synthesis and for large-scale applications where ease of separation and reagent recycling are economically and environmentally beneficial.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Microwave Assistance)

The integration of this compound with modern synthetic technologies like flow chemistry and microwave-assisted synthesis has led to significant improvements in reaction efficiency, speed, and sustainability.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically accelerate solid-phase peptide synthesis (SPPS), a process where DIC is a commonly used coupling agent. nih.govsigmaaldrich.cnnih.gov The key advantages of microwave-assisted synthesis include:

Improved Product Quality: The rapid and efficient heating can lead to higher repetitive yields and purer crude peptides. sigmaaldrich.cnnih.gov

Overcoming Aggregation: Microwave heating can be effective in overcoming peptide chain aggregation during the synthesis of difficult sequences. sigmaaldrich.cn

The combination of microwave heating with optimized carbodiimide activation protocols has become an indispensable technique for high-throughput peptide production. nih.gov

Flow Chemistry:

Continuous-flow synthesis is another powerful technique that offers several advantages over traditional batch processing, particularly for peptide synthesis using reagents like DIC. nih.govnorthwestern.educhimia.ch The benefits of flow chemistry include:

Enhanced Efficiency and Sustainability: Flow systems allow for the use of a significantly lower excess of reagents, such as using only 1.5 equivalents of amino acids for coupling, which leads to substantial cost savings and waste reduction. nih.gov

Precise Control and Automation: Flow reactors provide precise control over reaction parameters like temperature, pressure, and reaction time, leading to highly reproducible results. chimia.ch These systems are also amenable to automation. rsc.org

Improved Safety: The small reaction volumes in flow reactors enhance safety, especially when dealing with exothermic reactions or unstable intermediates.

The development of automated, continuous-flow peptide synthesizers represents a significant step towards more efficient and sustainable production of peptides, where DIC continues to be a valuable reagent. rsc.org

Future Research Directions and Unexplored Avenues

Emerging Applications in Chemical Biology and Advanced Materials

The robust and mild activation of carboxylic acids by DIC opens avenues for its application beyond traditional peptide synthesis, particularly in the growing fields of chemical biology and advanced materials.

In chemical biology , the precise and efficient conjugation of molecules is paramount. Future research is exploring the use of DIC in the development of sophisticated bioconjugates and chemical probes. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), a water-soluble analogue of DIC, are already used for probing RNA structures in cells. mit.edu This points to a potential, yet underexplored, avenue for DIC in similar applications within non-aqueous environments or for specific substrates where its solubility profile is advantageous. The development of novel chemical probes for fluoro-sequencing of proteins, which relies on the selective reaction with N-termini, represents another area where DIC-mediated coupling could be instrumental for attaching reporter molecules. ias.ac.in

In the realm of advanced materials , DIC's role as a dehydrating and coupling agent can be leveraged for polymer synthesis. It has been used in the preparation of polyesters from hydroxyphenyl-terminated carboxylic acids. researchgate.net Future directions could involve its use in synthesizing novel biodegradable polymers, dendrimers, and hydrogels with precisely controlled structures and functionalities. Its ability to facilitate reactions under mild conditions is particularly valuable for incorporating sensitive functional groups into material backbones, leading to materials with tailored optical, electronic, or biomedical properties. Furthermore, its utility as a stabilizer in specialized applications, such as for the chemical agent Sarin by preventing acid-induced degradation, highlights its potential in stabilizing other sensitive chemical systems. sigmaaldrich.com

Potential Application AreaSpecific Research DirectionCompound(s) Involved
Chemical Biology Development of novel RNA/protein structure probesIsopropylcarbodiimide, Reporter Molecules
Synthesis of complex bioconjugates for diagnosticsThis compound, Peptides, Antibodies
Creation of chemical tools for fluoro-sequencingThis compound, BODIPY-dyes
Advanced Materials Synthesis of functionalized, biodegradable polymersThis compound, Hydroxy Acids
Development of precisely structured dendrimersThis compound, Monomers
Stabilization of sensitive chemical formulationsThis compound, Active Ingredients

Advanced Mechanistic Insights into Complex Reactions

While the general mechanism of carbodiimide-mediated amide bond formation is well-established, a deeper, quantitative understanding of the reaction kinetics and the influence of various factors on reaction pathways remains an active area of research.

The core mechanism involves the reaction of a carboxylic acid with DIC to form a highly reactive O-acylisourea intermediate. ias.ac.inrsc.org This intermediate can then follow one of three main pathways:

Productive Pathway: Reaction with an amine to form the desired amide and the N,N'-diisopropylurea (DIU) byproduct. nih.gov

Side Reaction 1 (Rearrangement): An intramolecular O→N acyl migration to form a stable, unreactive N-acylurea. ias.ac.inrsc.org This is a common failure mode in carbodiimide (B86325) couplings, especially with sterically hindered substrates or in the absence of a suitable nucleophile.

Side Reaction 2 (Anhydride Formation): Reaction with a second molecule of the carboxylic acid to generate a symmetric anhydride (B1165640), which can then react with the amine. ias.ac.in

Future research will focus on elucidating the precise kinetics of these competing pathways under various conditions. Understanding how factors like solvent polarity, temperature, and steric hindrance influence the rate of N-acylurea formation versus amide formation is crucial for optimizing reaction protocols. ias.ac.in The use of computational modeling, in conjunction with advanced spectroscopic monitoring, will allow for the construction of detailed energy profiles for these reaction pathways, providing predictive power for new synthetic challenges.

Reaction PathwayIntermediate/ProductResearch Focus
Productive Coupling O-Acylisourea → Amide + DIUMaximizing reaction rates and yields
N-Acylurea Formation O-Acylisourea → N-AcylureaUnderstanding kinetic triggers to minimize this side reaction
Anhydride Formation O-Acylisourea + Carboxylic Acid → Symmetric AnhydrideCharacterizing the role of this pathway in overall reaction efficiency

Development of Next-Generation Carbodiimide Reagents with Enhanced Selectivity

The drive for higher efficiency, lower rates of side reactions, and greater substrate scope continues to fuel the development of new coupling reagents. While DIC offers advantages over DCC, particularly its soluble byproduct, challenges such as racemization of chiral centers remain. nih.govrsc.org Future research is directed toward creating next-generation reagents and additive systems that enhance the selectivity of DIC-mediated couplings.

A key strategy has been the use of nucleophilic additives that intercept the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This approach minimizes the lifetime of the highly reactive O-acylisourea, thereby suppressing both racemization and N-acylurea formation. rsc.orgmt.com

Traditional Additives: 1-Hydroxybenzotriazole (B26582) (HOBt) has been the classic additive, effectively reducing racemization. mt.comjascoinc.com

Advanced Additives: Newer additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and oxime derivatives, such as Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), have shown superior performance in preserving stereochemical integrity and increasing coupling efficiency, especially for challenging amino acids like histidine and cysteine. nih.govmpg.de

The future lies in designing novel additives and modified carbodiimide structures that offer even greater control. This could include developing additives that are more soluble, more resistant to side reactions, or that possess catalytic activity to accelerate the desired coupling reaction. Research into "switchable" carbodiimides, whose reactivity could be toggled by an external stimulus like light or pH, represents a frontier in achieving ultimate reaction control.

Reagent/AdditiveKey Advantage(s)Area for Future Development
DIC (alone) Soluble byproduct, easy handlingReducing inherent racemization and side reactions
DIC/HOBt Effective suppression of racemizationAddressing safety concerns (explosive nature of HOBt)
DIC/HOAt Superior performance over HOBtCost and availability
DIC/OxymaPure® High efficiency, low racemization, safer alternative to HOBtBroader application scope, use in non-peptide systems
Next-Gen Reagents Potentially enhanced selectivity, catalytic turnoverDesign of novel carbodiimide backbones and "smart" additives

Integration with Automation and High-Throughput Synthesis Platforms

The physical properties of DIC make it exceptionally well-suited for modern chemical synthesis platforms. As a liquid, it is easily handled by robotic liquid handlers, and the solubility of its DIU byproduct is critical for automated solid-phase peptide synthesis (SPPS), where filtration is the primary method of purification between steps. rsc.orgnih.govscilit.com

Future developments will focus on further integrating DIC into fully automated and high-throughput workflows. This includes:

Miniaturization: Adapting DIC-based coupling protocols for microfluidic and nanoscale synthesis platforms to accelerate drug discovery and reaction optimization while minimizing waste.

Flow Chemistry: Developing continuous flow processes where DIC and other reagents are pumped through reactors. This offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. The soluble nature of the DIU byproduct is a significant advantage in flow systems, preventing the clogging of reactors that can occur with the insoluble dicyclohexylurea (DCU) from DCC. nih.gov

Integrated Platforms: Combining automated synthesis robots with real-time analytical techniques and machine learning algorithms. Such platforms could autonomously optimize reaction conditions using DIC, exploring a vast parameter space to rapidly identify the ideal conditions for synthesizing novel peptides or other complex molecules.

The reliability and predictability of DIC-mediated reactions are essential for the success of these automated systems, making the mechanistic insights discussed in section 5.2 particularly relevant.

Novel Spectroscopic Techniques for Real-time Reaction Monitoring

A significant leap forward in understanding and optimizing DIC-mediated reactions will come from the application of novel spectroscopic techniques for real-time, in-situ monitoring. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical parameters. nih.gov

Future research will increasingly employ these techniques to monitor carbodiimide couplings as they happen:

In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be inserted directly into a reaction vessel to monitor the concentrations of reactants, intermediates, and products. For DIC reactions, this could allow for the real-time tracking of the consumption of the carboxylic acid, the appearance and disappearance of the O-acylisourea intermediate, and the formation of both the desired amide product and the problematic N-acylurea byproduct. nih.gov This data is invaluable for kinetic modeling and process optimization.

Flow NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. By flowing the reaction mixture through an NMR spectrometer, it is possible to identify and quantify transient intermediates that are invisible to other methods. This would be a powerful tool for definitively studying the complex reaction network of DIC couplings.

Combined Approaches: The coupling of multiple spectroscopic techniques, such as flow NMR and FTIR, can provide a comprehensive picture of the reaction, leveraging the strengths of each method to overcome individual limitations.

These advanced analytical methods will move the optimization of DIC reactions from a trial-and-error process to a data-driven, predictive science, ensuring higher efficiency and purity for the synthesis of complex molecules.

Q & A

Q. How can researchers validate the scalability of this compound-mediated reactions from lab to pilot-scale?

  • Methodological Answer : Perform batch studies with incremental scaling (e.g., 1 mmol → 1 mol) to monitor efficiency losses. Use process analytical technology (PAT) for real-time monitoring. Compare energy input and waste generation to assess green chemistry metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.